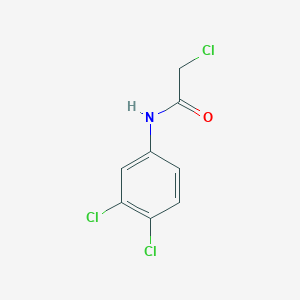

2-chloro-N-(3,4-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCOWKGCPPCUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284050 | |

| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20149-84-2 | |

| Record name | 20149-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20149-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Synthetic Route

The most common and established method for preparing 2-chloro-N-(3,4-dichlorophenyl)acetamide involves the acylation of 3,4-dichloroaniline with chloroacetyl chloride in the presence of a base.

$$

\text{3,4-dichloroaniline} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{organic solvent, 0-5°C}} \text{this compound} + \text{HCl}

$$

- Reactants: 3,4-dichloroaniline and chloroacetyl chloride

- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed

- Solvent: Organic solvents such as dichloromethane, chloroform, or dry benzene

- Temperature: Controlled low temperature (0-5°C) to manage exothermic reaction

- Procedure: Slow addition of chloroacetyl chloride to the amine solution with stirring

- Purification: Recrystallization or distillation to isolate pure product

This method is widely used both in laboratory and industrial settings due to its straightforwardness and reproducibility. Industrial production often employs continuous flow reactors for better heat management and scalability, achieving high yields and purity.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the synthesis process, offering eco-friendly and cost-effective advantages.

- Dissolve equimolar amounts (e.g., 5 mmol) of 3,4-dichloroaniline and triethylamine in dry benzene.

- Prepare a separate solution of chloroacetyl chloride in benzene.

- Add the chloroacetyl chloride solution slowly to the amine mixture.

- Subject the reaction mixture to microwave irradiation to enhance reaction rate and yield.

- Extract the product using ether and wash with sodium bicarbonate solution.

- Purify and characterize the product.

- Significantly reduced reaction time compared to conventional heating

- Higher yields with similar or improved purity

- Environmentally friendly due to reduced solvent and energy usage

- Comparable spectral characteristics to marketed drugs

This method was validated by IR spectrum analysis and compared favorably with conventional methods, confirming the successful synthesis of this compound with potential pharmacological applications.

Reaction Conditions and Optimization

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Solvent | Dichloromethane, chloroform, dry benzene | Dry benzene |

| Temperature | 0-5°C (controlled) | Microwave irradiation (time and power optimized) |

| Base | Sodium hydroxide, potassium carbonate | Triethylamine |

| Addition Rate | Slow addition over 30 minutes | Controlled addition with microwave heating |

| Reaction Time | Several hours | Minutes |

| Purification | Recrystallization, distillation | Ether extraction, washing, recrystallization |

| Yield | High (typically >80%) | Comparable or improved yields |

Research Findings and Analysis

- The reaction between 3,4-dichloroaniline and chloroacetyl chloride is exothermic; thus, temperature control is crucial to prevent side reactions and degradation.

- The presence of a base is essential to neutralize hydrochloric acid formed during the reaction, which otherwise could protonate the amine and reduce yield.

- Microwave-assisted synthesis offers a greener alternative, reducing solvent use and energy consumption while maintaining product quality.

- The compound's purity and structure have been confirmed by IR spectroscopy and other characterization techniques.

- Industrial processes adopt continuous flow reactors to optimize heat transfer and mixing, ensuring scalability and consistent quality.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Acylation | 3,4-dichloroaniline + chloroacetyl chloride in organic solvent at 0-5°C with base | Well-established, high yield, scalable | Longer reaction time, solvent use |

| Microwave-Assisted Synthesis | Same reactants with triethylamine in benzene, accelerated by microwave irradiation | Faster, eco-friendly, cost-effective | Requires microwave equipment |

| Industrial Continuous Flow | Similar chemistry in continuous reactors | Efficient heat control, large scale | Requires specialized reactors |

Additional Notes on Related Synthetic Methods

While the above methods are specific to this compound, related compounds such as 2-chloro-N-phenylacetamide have been synthesized using palladium-catalyzed methods involving 2,2'-bipyridine and boron trifluoride etherate in toluene at elevated temperatures (120°C) for extended periods (24 h), yielding about 81% product. However, this method is more complex and less commonly applied for the chlorinated derivative .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

Substitution Reactions: Formation of substituted acetamides.

Hydrolysis: Formation of 3,4-dichloroaniline and acetic acid.

Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-chloro-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Chloro-N-(2,3-dichlorophenyl)acetamide (1w)

- Structure : Chlorine atoms at positions 2 and 3 on the phenyl ring.

- Properties : Exhibits a syn conformation of the N–H bond relative to the 2- and 3-chloro substituents, similar to other acetanilides. This conformation facilitates hydrogen bonding in crystal structures, influencing solubility and stability .

N-(3,4-Dichlorophenyl)acetamide

- Structure : Lacks the 2-chloro group on the acetamide moiety.

- Properties: Molecular weight = 204.05 g/mol.

Pharmacologically Active Derivatives

U-47700 and U-50488H

- Structures: Feature a 3,4-dichlorophenyl group but include dimethylamino-cyclohexyl or pyrrolidinyl substituents on the acetamide nitrogen.

- Pharmacology :

- Key Difference : The target compound lacks the nitrogen-bound hydrophobic groups critical for opioid receptor interaction, rendering it pharmacologically inert in this context .

Anticancer Derivatives (e.g., Compound 7d)

Data Table: Key Properties of Selected Acetamides

Research Findings and Structural Insights

- Hydrogen Bonding and Crystal Packing: The syn conformation of the N–H bond in 2-chloro-N-(2,3-dichlorophenyl)acetamide promotes intermolecular hydrogen bonds (N–H···O=C), stabilizing its crystal lattice . This effect is less pronounced in the 3,4-dichloro isomer due to steric clashes.

- Electrophilic Reactivity: The 2-chloro group on the acetamide enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to non-chlorinated analogs .

- Biological Activity : Bulky substituents on the acetamide nitrogen (e.g., thiadiazole in Compound 7d) improve anticancer activity by enhancing target binding, while smaller groups favor herbicide development .

Biological Activity

2-chloro-N-(3,4-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl3NO. This compound has garnered attention due to its diverse biological activities, primarily attributed to its structural properties and the presence of chlorine substituents. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorinated acetamide group attached to a dichlorophenyl ring. The specific arrangement of chlorine atoms significantly influences its chemical reactivity and biological interactions. The presence of three chlorine atoms enhances its stability, making it a valuable intermediate in various synthetic processes.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various enzymes and proteins, influencing key biochemical pathways. Its biological activity can be summarized through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This property is crucial for its potential use in pharmacological applications.

- Receptor Interaction : It modulates cellular receptors, impacting signal transduction pathways and affecting cellular functions. Such interactions are vital for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Inhibition of Klebsiella pneumoniae : A study demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, a pathogen responsible for various infections. The presence of the chloro atom enhances the molecule's stability in the target enzyme, promoting cell lysis through interaction with penicillin-binding proteins .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were evaluated against several bacterial strains, indicating effective antibacterial properties. For example, the compound showed a favorable MIC profile compared to other acetamide derivatives .

Cytotoxicity and Safety Profile

The cytotoxicity and mutagenicity of this compound have also been assessed. Preliminary results suggest that it has a favorable safety profile for future in vivo studies. The compound demonstrated low cytotoxic effects while maintaining significant antibacterial activity .

Synthesis and Eco-Friendly Methods

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride in the presence of a base. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield while being environmentally friendly .

Comparative Biological Activity Table

| Compound Name | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial against K. pneumoniae | TBD | Enhances stability at target enzyme |

| N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial against K. pneumoniae | TBD | Lacks chloro substitution |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Antifungal against Candida albicans | TBD | Significant increase in activity with chloro substitution |

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(3,4-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 3,4-dichloroaniline and chloroacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Key parameters include:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dry dichloromethane or toluene | Minimizes side reactions |

| Temperature | 0–5°C (initial), then room temperature | Controls exothermic reaction |

| Base | Pyridine or triethylamine | Enhances nucleophilicity of aniline |

| Purification | Recrystallization (ethanol/water mixture) | Removes unreacted starting materials |

Yield typically ranges from 70–85% under these conditions. Confirm purity via melting point analysis and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

Note: FT-IR can validate carbonyl (C=O) stretches at ~1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .

Q. What are the critical factors in resolving its crystal structure via X-ray diffraction?

Methodological Answer: Successful crystallography requires:

- Slow evaporation from ethanol or ethyl acetate to grow single crystals .

- Hydrogen bonding analysis : Intermolecular N–H⋯O interactions stabilize the lattice (e.g., bond length ~2.8–3.0 Å) .

- Conformational flexibility : The 3,4-dichlorophenyl ring may adopt dihedral angles of 65–85° relative to the acetamide group, influencing packing .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Methodological Answer: Conflicting bioactivity data (e.g., cytotoxicity vs. inactivity) often arise from:

- Bioactivation pathways : Test for cytochrome P450-mediated metabolism using liver microsomes .

- Cell-line specificity : Compare activity in breast cancer (MCF-7) vs. colon cancer (HCT-116) cells .

- Structural analogs : Synthesize and test isomers (e.g., 2,4-dichloro vs. 3,4-dichloro) to isolate substituent effects .

Example Workflow:

In vitro cytotoxicity assay (MTT/PI staining).

Metabolite profiling (LC-MS) to identify bioactivation products.

Docking studies to compare binding affinities with target enzymes (e.g., tubulin) .

Q. What mechanistic strategies elucidate nucleophilic substitution reactions at the chloroacetamide moiety?

Methodological Answer: To probe reaction pathways:

- Kinetic isotope effects : Replace H2O with D2O to assess solvent participation in hydrolysis .

- Computational modeling : Density Functional Theory (DFT) calculates activation barriers for SN1 vs. SN2 mechanisms .

- Trapping intermediates : Use azide ions to isolate substitution products (e.g., azido derivatives) .

Q. Table: Reactivity with Nucleophiles

| Nucleophile | Product | Conditions |

|---|---|---|

| NH3 | 2-amino-N-(3,4-DCP)acetamide | Ethanol, reflux, 12 h |

| SH− | Thioacetamide derivative | DMF, 60°C, 6 h |

Q. How do phenyl ring substitution patterns influence physicochemical and bioactivity profiles?

Methodological Answer: Compare 3,4-dichloro with analogs (e.g., 2,4-dichloro or 3-chloro-4-fluoro) using:

- QSAR studies : Correlate Cl substituent position with logP (e.g., 3,4-dichloro: logP ~2.7) .

- Thermal analysis : DSC reveals melting point differences (e.g., 3,4-dichloro: ~150°C vs. 2,4-dichloro: ~140°C) .

- Biological assays : Positional isomers may exhibit varying IC50 values due to steric hindrance or electronic effects .

Data Contradiction Analysis

Example: If crystallography data conflicts with computational predictions for molecular conformation:

Validate hydrogen bonding via temperature-dependent NMR.

Re-refine X-ray data using SHELXL to check for missed weak interactions.

Molecular dynamics simulations assess conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.